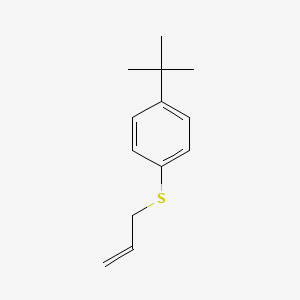

1-Allylsulfanyl-4-tert-butylbenzene

Description

1-Allylsulfanyl-4-tert-butylbenzene (CAS: 157581-05-0) is a sulfur-containing aromatic compound characterized by a tert-butyl substituent at the para position and an allylsulfanyl group at the ortho position of the benzene ring. Its molecular weight is 206.35 g/mol, and it is typically available at 97% purity . The compound’s structure combines steric bulk (from the tert-butyl group) with the reactive allyl sulfide moiety, making it a candidate for applications in organic synthesis and material science.

Properties

IUPAC Name |

1-tert-butyl-4-prop-2-enylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18S/c1-5-10-14-12-8-6-11(7-9-12)13(2,3)4/h5-9H,1,10H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQSDLCFFKIUHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)SCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Allylsulfanyl-4-tert-butylbenzene typically involves the reaction of 4-tert-butylbenzene with allyl sulfide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Allylsulfanyl-4-tert-butylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the allylsulfanyl group to a thiol.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles in the presence of catalysts like aluminum chloride (AlCl3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Allylsulfanyl-4-tert-butylbenzene has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Allylsulfanyl-4-tert-butylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The allylsulfanyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of 1-Allylsulfanyl-4-tert-butylbenzene include:

Key Observations:

- Sulfur Reactivity : The allylsulfanyl group introduces sulfur-based reactivity (e.g., thiol-ene click chemistry), contrasting with oxygen-containing analogues like 1-(tert-Butyl)-4-(propynyloxy)benzene, which may undergo alkyne-specific reactions .

- Fluorinated Analogues : Compounds like 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene exhibit enhanced electronegativity and lipophilicity due to fluorine atoms, making them suitable for pharmaceutical applications .

Physicochemical Properties and Stability

- Thermal Stability : The tert-butyl group enhances thermal stability compared to linear alkyl chains (e.g., pentyloxy derivatives in ). However, allylsulfanyl groups may decompose at elevated temperatures due to sulfur’s susceptibility to oxidation .

- Solubility : The hydrophobic tert-butyl group reduces aqueous solubility relative to polar substituents like sulfonamide derivatives (e.g., 4-tert-butylbenzenesulfonamide in ) .

Biological Activity

1-Allylsulfanyl-4-tert-butylbenzene is an organic compound with a unique structure that includes an allylsulfanyl group and a tert-butyl group attached to a benzene ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological activity involves examining its mechanisms of action, interactions with biological targets, and any relevant case studies or research findings.

Chemical Structure

The molecular formula of this compound is . The structural characteristics are crucial for its biological activity, as the presence of both the allylsulfanyl and tert-butyl groups influences its reactivity and interaction with biological systems.

This compound exerts its biological effects primarily through interactions with enzymes and receptors. The allylsulfanyl group can form covalent bonds with active sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity. The tert-butyl group adds steric hindrance, which may affect the compound's binding affinity and specificity towards various molecular targets.

Biological Activities

Research indicates that this compound has several notable biological activities:

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress in cells.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, although the exact enzymes targeted require further investigation.

- Cytotoxic Effects : Some studies have indicated potential cytotoxic effects against certain cancer cell lines, highlighting its possible role in cancer therapy .

Case Studies and Research Findings

- Cytotoxicity Study : A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, suggesting that higher concentrations of the compound lead to increased cytotoxicity. The mechanism was hypothesized to involve apoptosis induction through reactive oxygen species (ROS) generation.

- Enzyme Interaction Study : Another research effort focused on the interaction of this compound with cytochrome P450 enzymes. The study found that the compound acts as a competitive inhibitor, affecting drug metabolism pathways in vitro. This finding has implications for understanding drug interactions and metabolic profiles in therapeutic contexts.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant Activity | Potential to reduce oxidative stress | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Cytotoxic Effects | Induces apoptosis in cancer cell lines |

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Preliminary toxicity assessments indicate that at high doses, it may exhibit adverse effects such as cytotoxicity towards normal cells alongside cancer cells. Thus, further toxicological studies are warranted to establish safe dosage ranges for potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.